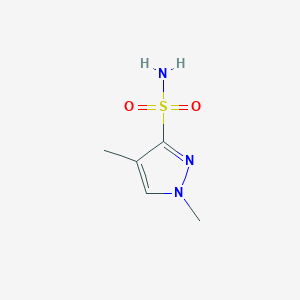

1,4-dimethyl-1H-pyrazole-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethylpyrazole-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-4-3-8(2)7-5(4)11(6,9)10/h3H,1-2H3,(H2,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIIRGHZVNPLOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1S(=O)(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Dimethyl 1h Pyrazole 3 Sulfonamide and Its Derivatives

Foundational Synthetic Routes to the Pyrazole (B372694) Nucleus

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several established and modern methods available.

Cyclocondensation Approaches

Cyclocondensation reactions are a classical and widely employed method for the synthesis of the pyrazole nucleus. This approach typically involves the reaction of a 1,3-difunctional compound with a hydrazine (B178648) derivative.

The most prominent example is the Knorr pyrazole synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.govmdpi.com This method is straightforward and provides a rapid route to polysubstituted pyrazoles. mdpi.com However, the use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of a mixture of two regioisomers. mdpi.com

Another cyclocondensation approach utilizes α,β-unsaturated ketones and their derivatives. The reaction of an α,β-ethylenic ketone with a hydrazine derivative initially forms a pyrazoline, which can then be oxidized to the corresponding pyrazole. mdpi.comnih.gov If the α,β-unsaturated carbonyl compound contains a leaving group, the pyrazole can be formed directly through elimination. mdpi.com

The following table summarizes key aspects of cyclocondensation approaches for pyrazole synthesis.

| Starting Materials | Key Features | Potential Limitations |

| 1,3-Dicarbonyl compounds and hydrazines | Classical and straightforward (Knorr synthesis) nih.govmdpi.com | Can produce regioisomeric mixtures with unsymmetrical diketones mdpi.com |

| α,β-Unsaturated ketones and hydrazines | Forms pyrazolines as intermediates, which are then oxidized mdpi.comnih.gov | Requires an additional oxidation step |

| α,β-Unsaturated carbonyls with a leaving group and hydrazines | Direct formation of pyrazoles via elimination mdpi.com | Substrate scope may be limited by the availability of suitable starting materials |

Multi-Component Reactions

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules, including pyrazoles. MCRs involve a one-pot reaction of three or more starting materials to form a single product that incorporates most of the atoms of the reactants. rsc.org This approach offers several advantages over traditional multi-step syntheses, including operational simplicity, high atom economy, and often higher yields. rsc.orgnih.gov

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.govnih.gov This four-component reaction allows for the rapid assembly of highly substituted pyranopyrazole derivatives. nih.gov The reaction typically proceeds through a series of transformations, including condensation and cyclization, often facilitated by a catalyst. nih.gov

The versatility of MCRs allows for the synthesis of a diverse range of pyrazole derivatives by varying the starting components. For instance, the use of different aldehydes and β-ketoesters can lead to a wide array of substituted pyrazoles.

Palladium-Catalyzed Synthetic Pathways

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and have been successfully applied to the construction of pyrazole derivatives. These methods offer a high degree of control and allow for the introduction of various substituents onto the pyrazole ring.

One such approach involves the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives to form N-arylpyrazoles. acs.org This C-N coupling reaction is efficient and tolerates a wide range of functional groups. acs.org The use of specific ligands, such as tBuBrettPhos, is often crucial for the success of these reactions. acs.org

Another palladium-catalyzed method is the ring-opening reaction of 2H-azirines with hydrazones, which provides a route to polysubstituted pyrazoles. organic-chemistry.orgdntb.gov.ua This reaction offers an alternative strategy for constructing the pyrazole core and has a broad substrate scope. organic-chemistry.org

The following table provides an overview of palladium-catalyzed methods for pyrazole synthesis.

| Reaction Type | Key Reagents | Advantages |

| C-N Coupling | Aryl triflates, pyrazole derivatives, palladium catalyst, ligand (e.g., tBuBrettPhos) acs.org | High efficiency, broad functional group tolerance acs.org |

| Ring-Opening Reaction | 2H-azirines, hydrazones, palladium catalyst organic-chemistry.orgdntb.gov.ua | Alternative route to polysubstituted pyrazoles, wide substrate scope organic-chemistry.org |

Strategies for Sulfonamide Moiety Introduction

Once the pyrazole nucleus is in place, the next critical step is the introduction of the sulfonamide group. Several methods are available for this transformation.

Sulfonylation Reactions with Chlorosulfonic Acid and Thionyl Chloride

A common and well-established method for the synthesis of pyrazole sulfonamides involves the sulfonylation of the pyrazole ring with chlorosulfonic acid. nih.govpageplace.de This reaction introduces a sulfonyl chloride group onto the pyrazole, which can then be reacted with an amine to form the desired sulfonamide.

The reaction of a pyrazole with chlorosulfonic acid is typically carried out in a suitable solvent, such as chloroform (B151607). nih.gov The addition of thionyl chloride can be beneficial in some cases, leading to improved yields of the pyrazole sulfonyl chloride. nih.gov The resulting pyrazole-4-sulfonyl chloride is a key intermediate that can be readily converted to a variety of sulfonamides by reacting it with different amines. nih.gov

For example, 3,5-dimethyl-1H-pyrazole can be sulfonylated using a mixture of chlorosulfonic acid and thionyl chloride in chloroform to produce 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in good yield. nih.gov This intermediate can then be reacted with a primary or secondary amine to afford the corresponding sulfonamide. nih.gov

Direct Sulfonamide Synthesis via Synergetic Photoredox and Copper Catalysis

More recently, modern synthetic methods have been developed to streamline the synthesis of sulfonamides. One such innovative approach is the direct synthesis of sulfonamides via a synergetic photoredox and copper catalysis. acs.orgexlibrisgroup.com This method allows for the one-step synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source. acs.orgexlibrisgroup.com

This reaction proceeds under mild conditions, at room temperature, and utilizes visible light as an energy source. acs.org The catalytic system typically consists of a photoredox catalyst and a copper catalyst. acs.orgexlibrisgroup.com This method is advantageous as it avoids the need for the pre-functionalization of the starting materials and is compatible with a wide range of functional groups. acs.org The reaction is believed to proceed through the formation of a sulfonyl radical intermediate, which is then trapped by a copper-amido complex. acs.org

This approach represents a significant advancement in sulfonamide synthesis, offering a more efficient and environmentally friendly alternative to traditional methods.

Regioselective Synthesis of Pyrazole Sulfonamide Isomers

The regioselective synthesis of pyrazole sulfonamide isomers is a critical aspect of developing compounds with specific properties, as the position of the sulfonamide group on the pyrazole ring significantly influences its chemical and biological behavior. The formation of a particular regioisomer, such as a pyrazole-3-sulfonamide versus a pyrazole-4-sulfonamide, depends heavily on the chosen synthetic route and starting materials.

One common strategy involves the cyclocondensation reaction of 1,3-dicarbonyl compounds with hydrazine derivatives. mdpi.com The substitution pattern of the dicarbonyl compound and the hydrazine dictates the final arrangement of substituents on the pyrazole ring. For instance, the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide has been shown to produce 1-aryl-3,4,5-substituted pyrazoles with high yields and regioselectivity. mdpi.com

Another approach to achieve regioselectivity is through the 1,3-dipolar cycloaddition of nitrile imines with alkenes or alkynes. A procedure using tosylhydrazones and nitroalkenes has been reported for the selective synthesis of 3,4-diaryl-1H-pyrazoles, where the regioselectivity was confirmed using 2D-NMR techniques and DFT calculations. rsc.org Similarly, the reaction of enaminones with in-situ generated nitrilimines can lead to fully substituted pyrazoles with high regioselectivity. mdpi.com

For the synthesis of specific isomers like 3-hydroxy- and 5-hydroxy-N-aryl-1H-pyrazole-4-carboxylates, distinct multi-step pathways have been developed. The 5-hydroxy isomers are typically prepared via acid-catalyzed transamination of a malonate derivative with arylhydrazines, followed by base-catalyzed cyclization. nih.govmdpi.com In contrast, a novel two-step synthesis for the 3-hydroxy isomers involves the acylation of hydrazines with methyl malonyl chloride, followed by cyclization with tert-butoxy-bis(dimethylamino)methane. nih.govmdpi.com These tailored methods ensure the desired placement of functional groups, which is essential before the introduction of the sulfonamide moiety.

The direct sulfonation of a pre-formed pyrazole ring is also a key step where regioselectivity is crucial. The sulfonation of 1-aryl-6-pyrazol-1-yl-pyridazines with chlorosulfonic acid has been studied, revealing that the reaction conditions and the substrate structure influence whether mono-substitution occurs at the 4-position of the pyrazole ring or if disubstitution occurs on both the pyrazole and the aryl ring. butlerov.com

Derivatization Strategies of the 1,4-dimethyl-1H-pyrazole-3-sulfonamide Scaffold

Once the core this compound structure is obtained, various derivatization strategies can be employed to modify its properties. These strategies focus on substitutions on the pyrazole ring, modifications of the sulfonamide nitrogen, and functionalization at other positions.

Substitutions on the Pyrazole Ring

Modifying the substituents on the pyrazole ring is a primary strategy for exploring the structure-activity relationships (SAR) of pyrazole sulfonamides. The effect of substituents at the 3- and 5-positions of the pyrazole ring has been investigated. For example, in one study, it was found that while removing either the 3-methyl or 5-methyl group independently did not significantly affect potency, the removal of both methyl groups led to a substantial loss in enzyme inhibitory potency. nih.gov This highlights the importance of specific alkyl substitutions on the pyrazole core.

Further studies have explored a wide range of substituents. The introduction of different alkyl groups, such as n-propyl or tert-butyl at the 5-position, has been shown to modulate activity, with an n-propyl chain leading to a three-fold increase in potency compared to the dimethylated parent compound in one series. semanticscholar.org The replacement of alkyl groups with various substituted aromatic and heteroaromatic moieties has also been a key area of investigation to gain broader structural information. semanticscholar.org The nature of these substitutions, whether they are electron-donating or electron-withdrawing, and their position on attached phenyl rings can significantly alter the compound's properties. rsc.org For example, replacing an electron-donating methyl group with an electron-withdrawing methoxy (B1213986) group on a phenyl ring attached to the pyrazole enhanced activity against certain enzymes. rsc.org

Modifications of the Sulfonamide Nitrogen

The sulfonamide group (-SO₂NH₂) is a key functional handle for derivatization. Modifications typically involve substitution of one or both hydrogen atoms on the sulfonamide nitrogen, converting the primary sulfonamide into a secondary or tertiary sulfonamide.

Capping the sulfonamide nitrogen with a methyl group has been shown to be a successful strategy in certain contexts. nih.gov This modification can significantly impact the compound's physicochemical properties. In one instance, methylation of the sulfonamide nitrogen enhanced brain penetration of a series of inhibitors. nih.gov Further optimization has involved replacing the methyl cap with other groups, such as difluoromethyl (CHF₂), 2,2-difluoroethyl, and 2,2,2-trifluoroethyl groups. nih.gov The difluoromethylated sulfonamide, in particular, demonstrated a similar potency profile to its methylated parent but with significantly improved metabolic stability. nih.gov

The general synthesis of these modified sulfonamides is often achieved by reacting a pyrazole sulfonyl chloride with an appropriate primary or secondary amine in the presence of a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). nih.govnih.govacs.org

| Parent Compound | Modification | Resulting Group | Observed Effect | Reference |

|---|---|---|---|---|

| Secondary Sulfonamide (Ar-SO₂NH-R) | Methylation | Tertiary Sulfonamide (Ar-SO₂N(CH₃)-R) | Significantly enhanced brain penetration | nih.gov |

| Tertiary Sulfonamide (Ar-SO₂N(CH₃)-R) | Replacement of Methyl with Difluoromethyl | Ar-SO₂N(CHF₂)-R | Similar potency with improved metabolic stability | nih.gov |

| Tertiary Sulfonamide (Ar-SO₂N(CH₃)-R) | Replacement of Methyl with 2,2,2-trifluoroethyl | Ar-SO₂N(CH₂CF₃)-R | Reduced microsomal turnover, but also reduced potency | nih.gov |

Functionalization at Various Positions of the Compound

Beyond the pyrazole ring and sulfonamide nitrogen, other parts of the molecule can be functionalized to introduce diverse chemical features. This is often accomplished using modern cross-coupling reactions, which allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.

For pyrazole sulfonamides bearing an aryl bromide, Suzuki-type coupling reactions are frequently employed to introduce new groups. This reaction uses a palladium catalyst and a boronic acid or boronate ester to form a new C-C bond. nih.gov For instance, a pendant amine attached via a saturated alkyl chain can be introduced using a 9-BBN mediated boron-alkyl Suzuki-type coupling between an aryl bromide and an appropriate alkene. nih.gov

The Sonogashira reaction is another powerful tool used for functionalization. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide has been used to connect the pyrazole sulfonamide core to other heterocyclic rings, such as imidazole, via an alkyne linker. nih.gov These reactions significantly expand the chemical space accessible from a common intermediate, allowing for the synthesis of a large library of derivatives for further study.

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing this compound and its derivatives is highly dependent on the optimization of reaction conditions. Key steps in the synthesis, such as N-alkylation of the pyrazole ring and the formation of the sulfonamide bond, have been subjected to systematic optimization to maximize yields and purity. acs.org

For the N-methylation of 3,5-dimethyl-1H-pyrazole to form 1,3,5-trimethyl-1H-pyrazole, a precursor for some sulfonamides, various bases and solvents have been screened. nih.govacs.org Conditions using potassium tert-butoxide as the base in tetrahydrofuran (B95107) (THF) as the solvent were found to be superior, providing good yields (e.g., 78%). nih.govacs.org In contrast, using sodium hydride (NaH) in dimethylformamide (DMF) resulted in lower yields and the formation of multiple side products. nih.govacs.org

| Base | Solvent | Yield | Observations |

|---|---|---|---|

| Potassium tert-butoxide | THF | 78% | Good yield, clean reaction |

| NaH | DMF | 55% | Reaction completed in 12h, multiple spots on TLC |

| NaOH | - | - | Less effective than potassium tert-butoxide |

| K₂CO₃ | - | - | Less effective than potassium tert-butoxide |

Similarly, the coupling of the pyrazole sulfonyl chloride with various amines to form the final sulfonamide product has been optimized. The reaction is typically carried out using a base in a suitable solvent. A standard optimized condition involves using diisopropylethylamine (DIPEA) as the base in dichloromethane (B109758) (DCM) for 16 hours, which has been successfully applied to prepare a series of derivatives with yields ranging from 41% to 71%. nih.govacs.org The choice of base and solvent is critical for ensuring the reaction proceeds to completion with minimal side-product formation. The progress of these reactions is carefully monitored using techniques like Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Analysis of 1,4-dimethyl-1H-pyrazole-3-sulfonamide and Analogs

Spectroscopic techniques are indispensable for elucidating the molecular structure of pyrazole (B372694) sulfonamides. By probing how the molecules interact with electromagnetic radiation, these methods reveal detailed information about their chemical bonds, functional groups, and electronic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton of the molecule.

In various pyrazole sulfonamide analogs, the chemical shifts in ¹H NMR spectra are characteristic of their specific electronic environments. For instance, the proton of the sulfonamide N-H group typically appears as a singlet in the range of δ 6.94–9.47 ppm. nih.gov Protons on aromatic rings attached to the core structure are generally observed between δ 7.09 and δ 8.23 ppm. nih.govacs.org The methyl groups attached to the pyrazole ring and nitrogen atoms have distinct singlet signals that are crucial for confirming the substitution pattern. nih.gov For example, in studies of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives, the two methyl groups on the pyrazole ring appear as a singlet at approximately δ 2.35-2.45 ppm. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon framework. The signals for methyl carbons on the pyrazole ring are typically found in the upfield region (e.g., δ 10-13 ppm), while the pyrazole ring carbons resonate at characteristic downfield shifts, confirming the heterocyclic structure. nih.gov The combination of ¹H and ¹³C NMR, often augmented by 2D NMR techniques like COSY and HSQC, allows for the unambiguous assignment of all atoms within the molecule. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Pyrazole Sulfonamide Analogs

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) and Description |

| N-(3,4-Dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide nih.gov | ¹H NMR | CDCl₃ | 6.79 (d, 1H), 6.65 (dd, 1H), 6.30 (d, 1H), 4.37 (t, 1H, NH), 3.84 (d, 6H, 2x OCH₃), 3.18 (q, 2H), 2.75 (t, 2H), 2.35 (s, 6H, 2x CH₃) |

| N-(3,4-Dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide nih.gov | ¹³C NMR | DMSO-d₆ | 148.62, 147.32, 141.76, 131.37, 120.44, 115.0, 112.45, 111.88, 55.51, 55.37, 43.7, 34.69, 13.0, 10.45 |

| N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-acetamidobenzenesulfonamide nih.gov | ¹H NMR | DMSO-d₆ | 10.21 (s, 1H, acetamide N-H), 9.06 (s, 1H, sulfonamide N-H), 7.23-7.73 (m, 9H, Ar-H), 3.04 (s, 3H, CH₃), 2.07 (d, 6H, 2x CH₃) |

| N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-acetamidobenzenesulfonamide nih.gov | ¹³C NMR | DMSO-d₆ | 168.72, 161.93, 154.72, 142.79, 134.80, 134.52, 127.84, 126.33, 123.84, 118.04, 105.59, 40.16-38.91 (solvent), 35.50, 24.06, 14.49 |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For pyrazole sulfonamides, the spectra consistently show characteristic absorption bands that confirm the presence of key structural motifs. nih.govacs.orgresearchgate.net

The sulfonamide group (SO₂NH) is readily identified by two strong stretching vibrations for the SO₂ component. The asymmetric stretching band typically appears in the 1305–1321 cm⁻¹ region, while the symmetric stretching band is found between 1147–1161 cm⁻¹. nih.gov The N-H stretching vibration of the sulfonamide group is also prominent, usually appearing as a sharp band in the range of 3022–3404 cm⁻¹. nih.gov Additionally, FT-IR spectra can confirm the presence of the pyrazole ring through its C=N and N-N stretching vibrations, and the various C-H stretching and bending modes of the alkyl and aryl substituents. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for Pyrazole Sulfonamide Analogs

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source |

| Sulfonamide N-H | Stretching | 3276 - 3404 | nih.govnih.gov |

| Aromatic C-H | Stretching | 3023 - 3064 | acs.org |

| Aliphatic C-H | Stretching | 2812 - 2966 | nih.govnih.gov |

| Pyrazole C=N | Stretching | ~1530 - 1587 | acs.orgnih.gov |

| Sulfonyl SO₂ | Asymmetric Stretching | 1305 - 1321 | nih.gov |

| Sulfonyl SO₂ | Symmetric Stretching | 1139 - 1161 | nih.govnih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. The pyrazole ring itself is a chromophore that undergoes π → π* electronic transitions upon absorption of UV radiation. researchgate.net

Studies on the parent pyrazole molecule in the gas phase show a maximal UV absorption cross-section at a low wavelength of 203 nm. rsc.org For substituted pyrazole sulfonamides, the absorption maxima (λ_max) can be influenced by the substituents on the pyrazole and any attached aromatic rings. For instance, in a related triazole sulfonamide, weak absorption bands observed between 205-216 nm were assigned to the π → π* transitions of the heterocyclic ring and the S=O bonds of the sulfonamide group. researchgate.net The presence of additional aromatic rings can introduce more intense absorption bands at higher wavelengths. researchgate.net

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. nih.gov

For pyrazole sulfonamides, soft ionization techniques like Electrospray Ionization (ESI) are commonly used, which typically produce the protonated molecular ion [M+H]⁺. nih.govnih.gov This allows for the direct confirmation of the molecular weight. For example, a pyrazole sulfonamide analog with the formula C₁₇H₁₅Cl₂N₃O₃S (MW 411.02) showed an [M+1]⁺ ion at m/z 411.83. nih.gov HRMS can confirm the elemental composition with high precision; an analog with the calculated formula C₁₅H₂₂N₅O₃S gave an [M+H]⁺ ion with a calculated m/z of 352.1443, which was experimentally found to be 352.1434. nih.gov

The fragmentation of the pyrazole ring under mass spectrometry conditions often involves the characteristic loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN), which can serve as a diagnostic tool for identifying the pyrazole core. researchgate.net

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Pyrazole Sulfonamide Analogs

| Compound | Formula | Ion | Calculated m/z | Found m/z | Source |

| N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | C₁₃H₂₁N₃O₂S | [M+H]⁺ | 283.39 | 284.4 | nih.gov |

| 3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide | C₁₅H₂₂N₅O₃S | [M+H]⁺ | 352.1443 | 352.1434 | nih.gov |

| 2,6-Dichloro-4-(2-piperazin-1-yl-pyridin-4-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzenesulfonamide | C₂₁H₂₅N₆SO₂Cl₂ | [M+H]⁺ | 495.1131 | 495.1124 | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles.

This technique also reveals crucial information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking. acs.org In the solid state, pyrazole derivatives are known to form specific hydrogen-bonding motifs. For example, studies on 4-halogenated-1H-pyrazoles have shown that they can form either trimeric units or extended chain-like (catemeric) structures through N-H···N hydrogen bonds. mdpi.com For sulfonamides, the N-H group and the sulfonyl oxygen atoms are strong hydrogen bond donors and acceptors, respectively, and often play a key role in defining the supramolecular architecture of the crystal. acs.org The crystal structure of a tricyclic sulfonamide incorporating a benzothiopyrano[4,3-c]pyrazole moiety provided key insights into its distinct inhibition profile against certain enzymes. acs.org

Table 4: Example Crystallographic Data for a Pyrazole Analog

| Parameter | 4-Iodo-1H-pyrazole mdpi.com |

| Chemical Formula | C₃H₃IN₂ |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 16.516(3) |

| b (Å) | 20.306(4) |

| c (Å) | 4.6060(10) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1545.2(6) |

| Key Feature | Forms a catemeric (chain-like) structure via N-H···N hydrogen bonds. |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of carbon, hydrogen, nitrogen, and sulfur in a pure sample. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close match between the experimental and calculated values provides strong evidence for the compound's empirical formula and serves as a critical check of its purity. acs.orgresearchgate.netnih.gov This method is routinely used in conjunction with spectroscopic techniques to provide comprehensive characterization of newly synthesized compounds. acs.org

Table 5: Example Elemental Analysis Data for a Pyrazole-Sulfonamide Analog

| Compound | Formula | Element | Calculated (%) | Found (%) | Source |

| 4-(1′-(7-Chloroquinolin-4-yl)-5-phenyl-3′-(thiophen-2-yl)-3,4-dihydro-1′H,2H-[3,4′-bipyrazol]-2-yl)benzenesulfonamide | C₃₃H₂₄Cl₂N₆O₂S₂ | C | 59.02 | 59.18 | acs.org |

| H | 3.60 | 3.52 | acs.org | ||

| N | 12.51 | 12.65 | acs.org |

Computational and Theoretical Investigations of 1,4 Dimethyl 1h Pyrazole 3 Sulfonamide

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of molecules.

Optimization and Frequency Analysis

For a hypothetical study on 1,4-dimethyl-1H-pyrazole-3-sulfonamide, the first step would involve geometry optimization. This process uses DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state on the potential energy surface.

Following optimization, a frequency analysis would be performed. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectra (e.g., IR and Raman). This data, when compared with experimental spectra, helps to validate the computational model.

HOMO-LUMO Energy Analysis and Molecular Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more likely to be reactive.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to further predict the molecule's behavior:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): Resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of chemical hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ²/2η ).

Table 1: Hypothetical Molecular Reactivity Descriptors for this compound (Note: The following data is illustrative and not based on actual experimental or computational results for this compound, as such data is not available.)

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | - |

| LUMO Energy | ELUMO | - | - |

| Energy Gap | ΔE | ELUMO - EHOMO | - |

| Ionization Potential | I | -EHOMO | - |

| Electron Affinity | A | -ELUMO | - |

| Electronegativity | χ | (I+A)/2 | - |

| Chemical Hardness | η | (I-A)/2 | - |

| Chemical Softness | S | 1/η | - |

| Electrophilicity Index | ω | χ²/2η | - |

Electron Density Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, which is electron-poor and prone to nucleophilic attack. Green and yellow areas denote regions of neutral potential. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the sulfonamide group and the pyrazole (B372694) ring, indicating these as potential sites for interaction with electrophiles.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulations provide insights into the dynamic behavior of molecules and their interactions with biological targets.

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. It is commonly used to predict the binding mode of a small molecule ligand to a protein target.

In a hypothetical docking study of this compound, the compound would be docked into the active site of a relevant protein target. The results would be analyzed to determine the binding affinity (often expressed as a docking score in kcal/mol) and to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. This information is crucial for understanding the potential mechanism of action and for structure-based drug design.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein (Note: The following data is illustrative and not based on actual experimental or computational results for this compound, as such data is not available.)

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Protein X | - | Amino Acid 1 | Hydrogen Bond |

| Amino Acid 2 | Hydrophobic | ||

| Amino Acid 3 | van der Waals |

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics simulations are used to study the physical movement of atoms and molecules over time. Following molecular docking, an MD simulation of the ligand-protein complex can provide insights into the stability of the binding pose and the conformational changes that may occur upon binding.

An MD simulation would typically be run for a specific duration (e.g., 100 nanoseconds). The trajectory of the simulation would then be analyzed to calculate metrics such as the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. The results would help to validate the docking results and provide a more dynamic picture of the ligand-protein interaction.

Free Energy Calculations for Binding Affinity Estimation

Computational methods, particularly free energy calculations, are pivotal in estimating the binding affinity between a ligand and its target protein, offering insights that guide the optimization of lead compounds. One of the prevalent methods for this purpose is the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) approach. This technique calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models.

In studies of related pyrazole derivatives, the MM/PBSA method has been effectively utilized to predict binding affinities and elucidate the energetic contributions of various interactions. For instance, in a study of a pyrazole derivative (Compound 25) targeting the rearranged during transfection (RET) kinase, the predicted binding free energy was calculated to be -233.399 kJ/mol. The decomposition of this energy provides a detailed picture of the forces driving the binding event.

The primary contributors to the binding of this pyrazole derivative were van der Waals energy and nonpolar salvation energy, highlighting the importance of hydrophobic interactions in the binding pocket. Conversely, the polar salvation energy was not favorable for binding. An energy decomposition analysis on a per-residue basis can further pinpoint key amino acids that are crucial for the interaction. For the pyrazole derivative Compound 25, residues such as Leu881, Gly810, Ser811, Ala807, and Lys808 were identified as making the most significant contributions to binding, which aligns with observations from molecular docking and dynamics simulations that showed H-bond and hydrophobic interactions with these residues.

Table 1: Example of Binding Free Energy Calculation for a Pyrazole Derivative (Compound 25) with RET Kinase

| Energy Component | Value (kJ/mol) | Contribution to Binding |

|---|---|---|

| Van der Waals Energy | -154.682 | Favorable |

| Electrostatic Energy | -28.021 | Favorable |

| Polar Solvation Energy | 85.379 | Unfavorable |

| SASA Energy (Nonpolar Solvation) | -15.241 | Favorable |

| Total Binding Free Energy | -233.399 | Favorable |

Data sourced from a study on pyrazole derivatives as RET kinase inhibitors.

In Silico Prediction of Molecular Parameters

In silico tools are widely used in the early stages of drug discovery to predict the physicochemical and pharmacokinetic properties of compounds, helping to identify candidates with favorable drug-like characteristics. For derivatives of the pyrazole sulfonamide scaffold, computational models can predict a range of molecular parameters that are critical for a compound's ultimate success as a drug. These predictions help in prioritizing which derivatives to synthesize and test, thereby saving time and resources.

Studies on novel pyrazolo[3,4-d]pyrimidinone derivatives, which share structural similarities, have utilized platforms like SwissADME to forecast key properties. These predictions cover aspects of pharmacokinetics and drug-likeness. For example, parameters such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are commonly evaluated. In one such study, all target compounds were predicted to have high gastrointestinal absorption, a desirable trait for orally administered drugs. Furthermore, most of the analyzed compounds were not predicted to cross the blood-brain barrier, which can be advantageous for avoiding central nervous system side effects, depending on the therapeutic target.

Drug-likeness is often assessed using established rules such as Lipinski's Rule of Five. These rules evaluate molecular properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to gauge the oral bioavailability of a compound. Computational analyses of various pyrazole-carboxamides bearing a sulfonamide moiety have confirmed their adherence to these drug-likeness criteria.

Table 2: Predicted Molecular Parameters for Selected Pyrazole Sulfonamide Derivatives

| Derivative Class | Property Prediction | Significance |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidinones | High GI Absorption | Suggests good potential for oral bioavailability. |

| Pyrazolo[3,4-d]pyrimidinones | No BBB Permeation (most compounds) | Indicates a lower likelihood of CNS-related side effects. |

Structure-Based Drug Design Principles (focus on mechanistic insights)

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to design ligands with high affinity and selectivity. For pyrazole sulfonamide derivatives, SBDD has been instrumental in developing inhibitors for a variety of enzymes by providing mechanistic insights into their binding modes.

A key principle in the design of many sulfonamide-based inhibitors is the interaction with metal ions in the enzyme's active site. This is particularly evident in the design of carbonic anhydrase (CA) inhibitors. The sulfonamide moiety is a well-established zinc-binding group (ZBG) that coordinates with the Zn²⁺ ion present in the active site of CA isozymes, which is a fundamental mechanistic interaction for potent inhibition. Molecular docking studies on pyrazole-carboxamides have shown that the sulfonamide group binds to the zinc ion, while the rest of the molecule forms hydrogen bonds and van der Waals interactions with surrounding amino acid residues, such as Thr199 and Thr200, further stabilizing the complex.

The versatility of the pyrazole scaffold allows for strategic modifications to achieve dual-inhibitor activity or enhance selectivity. For example, a hybridization strategy was used to combine the structural features of known COX and 5-LOX inhibitors to design novel pyrazole sulfonamide derivatives with dual COX-2/5-LOX inhibitory activity. Molecular docking simulations confirmed that these new compounds could fit within the active sites of both enzymes, possessing the necessary structural features for binding.

In another example, structure-activity relationship (SAR) studies guided the development of pyrazole azabicyclo[3.2.1]octane sulfonamides as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). The SAR investigation revealed that the substitution pattern on the pyrazole ring was critical for activity; for instance, 3,5-dialkyl substitution was found to be important, as unsubstituted or mono-substituted analogs were inactive. This mechanistic insight, derived from systematically altering the structure and observing the effect on inhibitory activity, is a core principle of SBDD that allows for the rational optimization of lead compounds.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Celecoxib |

| Indomethacin |

| Sulindac |

| Acetazolamide |

| Mitomycin C |

| Cisplatin |

| Harmine |

| Sunitinib |

| Pazopanib |

| Galeterone |

| Olaparib |

| Berberine |

| 3-carbonyl-5-phenyl-1H-pyrazole |

| Thionyl chloride |

| Chloroform (B151607) |

| Methanol |

| Hydrazine (B178648) hydrate |

| Pentane-2,4-dione |

| 3,5-dimethyl-1H-pyrazole |

| 1,3,5-trimethyl-1H-pyrazole |

| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride |

| Pyrazine |

| Diethyl oxalate |

| 3-bromo acetophenone |

| 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid |

Exploration of Structure Activity Relationships Sar in Pyrazole Sulfonamide Derivatives

Design Principles for Structural Modification of the 1,4-dimethyl-1H-pyrazole-3-sulfonamide Skeleton

The design of novel derivatives based on the this compound core is guided by several key principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The inherent structural features of this scaffold offer multiple avenues for modification. The primary point of diversification is the terminal nitrogen of the sulfonamide group, which can be substituted with a wide array of cyclic and acyclic moieties.

A common strategy involves the introduction of various aromatic and heteroaromatic rings to the sulfonamide nitrogen. This is often achieved through the reaction of 1,4-dimethyl-1H-pyrazole-3-sulfonyl chloride with the corresponding amine. The rationale behind this approach is to explore interactions with specific pockets within the target protein's active site. For instance, the incorporation of a phenyl ring allows for further substitution with electron-donating or electron-withdrawing groups to modulate the electronic properties of the entire molecule.

Another design principle focuses on introducing linkers of varying lengths and flexibility between the sulfonamide and a terminal functional group. This allows for the optimization of the distance and orientation of key interacting moieties to achieve a better fit within the binding site of a biological target. Furthermore, modifications can also be explored at the methyl groups on the pyrazole (B372694) ring, although this is less common due to the synthetic complexities involved. The primary goal of these structural modifications is to enhance the binding affinity and selectivity for the intended biological target while minimizing off-target effects.

Correlating Structural Variations with Modulatory Effects on Biological Targets (mechanistic focus)

The biological activity of this compound derivatives is intrinsically linked to their structural features, which dictate their interactions with specific biological targets at a molecular level. A significant body of research has focused on the role of the sulfonamide moiety as a zinc-binding group in various metalloenzymes, particularly carbonic anhydrases (CAs). The deprotonated sulfonamide nitrogen can coordinate with the zinc ion in the active site of these enzymes, leading to their inhibition.

Structural modifications to the R-group attached to the sulfonamide nitrogen directly influence the inhibitory potency and isoform selectivity. For example, the addition of bulky substituents can either enhance binding by occupying hydrophobic pockets adjacent to the active site or hinder binding due to steric clashes. The electronic nature of these substituents can also affect the pKa of the sulfonamide, thereby influencing its zinc-binding affinity.

Beyond carbonic anhydrases, pyrazole sulfonamide derivatives have been investigated as inhibitors of other enzyme families, such as kinases. In this context, the 1,4-dimethyl-1H-pyrazole core can act as a scaffold that correctly orients the sulfonamide and other substituents to interact with the ATP-binding site of the kinase. Hydrogen bonds, hydrophobic interactions, and van der Waals forces all play a crucial role in the binding of these inhibitors. The specific substitution pattern on any appended aromatic rings can be tailored to target unique features of a particular kinase's active site, leading to improved selectivity.

Influence of Substituent Position and Electronic Properties on Activity

The position and electronic characteristics of substituents on the this compound scaffold are critical determinants of biological activity. When an aromatic ring is appended to the sulfonamide nitrogen, the substitution pattern on this ring can dramatically alter the compound's potency and selectivity.

Positional Isomerism: The placement of a substituent at the ortho, meta, or para position of a phenyl ring can lead to significant differences in activity. This is often due to the specific topology of the target's binding pocket. A substituent at the para-position, for instance, might extend into a deep hydrophobic pocket, enhancing binding affinity, whereas the same substituent at the ortho-position could cause steric hindrance.

The interplay between the position and electronic nature of substituents is a key focus of SAR studies. Quantitative structure-activity relationship (QSAR) models are often employed to correlate these physicochemical properties with biological activity, providing valuable insights for the rational design of more potent and selective inhibitors.

Stereochemical Considerations in SAR Studies

While the core this compound scaffold is achiral, the introduction of chiral centers in the substituents attached to the sulfonamide moiety can have a profound impact on biological activity. Biological systems are inherently chiral, and as such, the different enantiomers or diastereomers of a chiral molecule can exhibit distinct pharmacological profiles.

When a substituent contains a stereocenter, the spatial arrangement of its atoms can lead to differential binding affinities for the target protein. One enantiomer may fit snugly into the active site, forming multiple favorable interactions, while the other enantiomer may experience steric clashes or be unable to achieve the optimal orientation for binding. This can result in one enantiomer being significantly more potent than the other, or even having a completely different biological activity.

Therefore, SAR studies of this compound derivatives that incorporate chiral elements must involve the separation and individual testing of the different stereoisomers. This allows for a more precise understanding of the three-dimensional requirements of the binding site and can guide the design of more potent and selective single-enantiomer drugs. The synthesis of enantiomerically pure compounds, often through asymmetric synthesis or chiral resolution, is a critical aspect of such investigations. The determination of the absolute configuration of the more active stereoisomer provides invaluable information for understanding the molecular basis of its interaction with the biological target.

Investigations into Biological Activities Mechanistic & in Vitro Focus of 1,4 Dimethyl 1h Pyrazole 3 Sulfonamide and Analogs

Enzyme Inhibition Studies (in vitro, mechanistic focus)

Carbonic Anhydrase (CA) Isozyme Inhibition Mechanisms

Sulfonamides are a well-established class of carbonic anhydrase inhibitors. The inhibitory mechanism involves the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction displaces a water molecule or hydroxide ion coordinated to the zinc, thereby disrupting the catalytic hydration of carbon dioxide to bicarbonate.

Derivatives of pyrazole (B372694) sulfonamide have been investigated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. These studies reveal that substitutions on the pyrazole and sulfonamide moieties can significantly influence the potency and selectivity of inhibition. For instance, a series of benzenesulfonamides incorporating pyrazole-carboxamide moieties demonstrated isoform-selective inhibition against hCA I, II, IX, and XII. researchgate.netnih.gov Another study on pyrazolo[4,3-c]pyridine sulfonamides also showed potent inhibition against these isoforms. nih.govnih.gov The inhibition constants (Kᵢ) for some of these pyrazole sulfonamide analogs are presented below.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Analog 1f nih.gov | 58.8 | 6.6 | - | - |

| Analog 1g nih.gov | 66.8 | - | - | - |

| Analog 1k nih.gov | 88.3 | 5.6 | - | 34.5 |

| Analog 15 nih.gov | 725.7 | 3.3 | 6.1 | 80.5 |

| Acetazolamide (Standard) nih.gov | 250 | 12.1 | - | 5.7 |

Data sourced from multiple studies on pyrazole sulfonamide analogs.

N-Myristoyltransferase (NMT) Inhibition Pathways

N-Myristoyltransferase is a vital enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a range of cellular proteins. This process, known as myristoylation, is crucial for protein-membrane interactions and signal transduction pathways.

The pyrazole sulfonamide, DDD85646, has been identified as a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT). nih.gov The inhibitory mechanism of this class of compounds involves their binding to the peptide-binding pocket of the enzyme. A key interaction is the formation of a salt bridge between a positively charged group on the inhibitor and the negatively charged C-terminus of the NMT enzyme. aalto.finih.gov Modifications to the pyrazole sulfonamide structure have been explored to enhance potency and central nervous system penetration. nih.gov

| Compound | TbNMT IC₅₀ (nM) | T. brucei EC₅₀ (μM) |

| DDD85646 mdpi.com | 21.33 | - |

| Analog 40 (DDD100097) nih.gov | - | - |

| IMP-1088 mdpi.com | 7.61 | - |

IC₅₀ and EC₅₀ values for pyrazole sulfonamide analogs against Trypanosoma brucei NMT and whole cells.

Glucosidase Inhibition Mechanisms

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby modulating postprandial blood glucose levels.

Recent studies have shown that acyl pyrazole sulfonamides are potent inhibitors of α-glucosidase. nih.govnih.gov The inhibitory mechanism is believed to involve the interaction of the pyrazole and sulfonamide moieties with the active site of the enzyme. nih.gov Structure-activity relationship studies have demonstrated that the nature and position of substituents on the acyl group can significantly affect the inhibitory potency. mdpi.com Several synthesized acyl pyrazole sulfonamide derivatives exhibited significantly lower IC₅₀ values compared to the standard drug, acarbose. nih.govnih.gov

| Compound | α-Glucosidase IC₅₀ (µM) |

| Analog 5a nih.gov | 1.13 ± 0.06 |

| Analog 5b mdpi.com | - |

| Analog 5d mdpi.com | 4.53 ± 0.12 |

| Analog 5h mdpi.com | 9.22 ± 0.45 |

| Analog 5k mdpi.com | 28.27 ± 1.45 |

| Acarbose (Standard) nih.govnih.gov | 35.1 ± 0.14 |

IC₅₀ values represent the in vitro inhibitory activity of acyl pyrazole sulfonamide analogs against α-glucosidase.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins from arachidonic acid. There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the gastric mucosa. In contrast, COX-2 is inducible and its expression is upregulated during inflammation.

A number of pyrazole derivatives have been developed as selective COX-2 inhibitors. acs.orgresearchgate.net The diaryl heterocycle structure, which is present in some pyrazole-based inhibitors like celecoxib, is a key feature for selective COX-2 inhibition. The sulfonamide moiety of these inhibitors often binds to a hydrophilic side pocket in the COX-2 active site, which is not as accessible in the COX-1 isoform, contributing to their selectivity. researchgate.net Various pyrazole sulfonamide analogs have been synthesized and evaluated for their COX inhibitory activity, with some showing high potency and selectivity for COX-2. acs.org

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| Analog 2a researchgate.net | >100 | 0.053 | >1887 |

| Analog 13d acs.org | - | - | - |

| Analog 13f acs.org | - | - | - |

| Analog 13k acs.org | - | - | - |

| Celecoxib (Standard) researchgate.net | - | - | - |

IC₅₀ and Selectivity Index data for various pyrazole sulfonamide analogs against COX-1 and COX-2.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine hydrolase that is primarily responsible for the degradation of N-acylethanolamines (NAEs), a class of endogenous lipid mediators. nih.govnih.gov One of the main substrates for NAAA is palmitoylethanolamide (PEA), a lipid with anti-inflammatory and analgesic properties. By inhibiting NAAA, the levels of endogenous PEA can be increased, prolonging its biological effects. nih.govnih.gov

Novel pyrazole sulfonamides have been identified as potent, non-covalent inhibitors of human NAAA (hNAAA). nih.gov Structure-activity relationship studies have led to the discovery of compounds with low nanomolar inhibitory activity. nih.gov

| Compound | hNAAA IC₅₀ (µM) |

| Analog 8 nih.gov | - |

| Analog 15 nih.gov | 1.11 |

| Analog 33 acs.org | 0.036 |

| Analog 34 acs.org | 8.71 |

| Analog 50 (ARN19689) nih.gov | 0.042 |

IC₅₀ values for pyrazole sulfonamide analogs against human NAAA.

Antimicrobial Actions (in vitro studies, mechanisms of inhibition)

The antimicrobial properties of pyrazole sulfonamide derivatives have been a significant area of investigation, with numerous in vitro studies demonstrating their potential to combat both bacterial and fungal pathogens. These studies focus on elucidating the mechanisms through which these compounds exert their inhibitory effects.

Antibacterial Activity and Growth Inhibition Mechanisms

Derivatives of pyrazole incorporating a sulfonamide moiety have demonstrated notable in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The potency of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

Research has shown that certain pyrazole-derived hydrazones are potent growth inhibitors of Gram-positive bacteria, including various strains of Staphylococcus aureus and Enterococcus faecalis, with MIC values as low as 0.78–1.56 μg/ml nih.gov. Similarly, specific pyrazole-based sulfonamide derivatives have exhibited high efficacy against Bacillus subtilis, with some compounds showing MIC values of 1 µg/mL, which is more effective than the reference antibiotic chloramphenicol dergipark.org.tr. However, activity against Gram-negative bacteria such as Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli is often less pronounced or absent in some derivatives nih.gov.

The mechanisms underlying this antibacterial action are multifaceted and depend on the specific chemical structure of the analog. One primary mechanism involves the disruption of the bacterial cell wall or membrane integrity. Studies using fluorescence spectroscopy and microscopy have shown that these compounds can cause cell wall damage, leading to the leakage of cellular contents and eventual cell lysis acs.orgnih.gov. Other investigations point towards the inhibition of essential bacterial enzymes. For instance, molecular docking studies suggest that some pyrazole derivatives act as inhibitors of Topoisomerase IV, an enzyme crucial for DNA replication in bacteria johnshopkins.edu. Another identified mechanism is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate biosynthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (pABA), sulfonamides block this pathway, thereby halting bacterial growth mdpi.com.

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive strains & A. baumannii | 0.78–1.56 | nih.gov |

| Pyrazole-derived hydrazones | S. aureus strains | 1.56–3.12 | nih.gov |

| Pyrazole-derived hydrazones | Enterococci, B. subtilis, S. epidermidis | 0.78 | nih.gov |

| Pyrazole based sulfonamides (compounds 9, 10, 11, 17) | B. subtilis | 1 | dergipark.org.tr |

| 1,3,4-Oxadiazole sulfonamide with pyrazole (A23) | Xanthomonas oryzae pv oryzae | EC50 of 5.0 mg/L | acs.org |

Antifungal Activity and Mechanism of Action

Pyrazole sulfonamides and their analogs have also been extensively studied for their antifungal properties against a variety of plant and human pathogenic fungi. Bioassays have confirmed that many of these compounds exhibit significant inhibitory effects on mycelial growth acs.orgnih.govresearchgate.net.

For example, a series of pyrazole-5-sulfonamide derivatives showed potent activity against several destructive plant pathogenic fungi, including Valsa mali, Sclerotinia sclerotiorum, and Rhizoctonia solani, with EC50 values in the low mg/L range acs.org. Another study found that an isoxazolol pyrazole carboxylate derivative displayed strong antifungal activity against R. solani, with an EC50 value of 0.37 μg/mL nih.govresearchgate.netmdpi.com. Certain pyrazole carboxamides also show notable activity against fungi such as Gibberella zeae and Botrytis dothidea .

The antifungal mechanisms of these compounds often involve the disruption of cellular structures and metabolic pathways. One proposed mechanism is the compromise of cell membrane integrity, leading to oxidative damage and leakage of intracellular contents acs.orgnih.gov. Scanning and transmission electron microscopy have visually confirmed that these compounds can destroy fungal cell walls and membranes nih.gov. Another key mechanism is the inhibition of succinate dehydrogenase (SDHI), a crucial enzyme in the mitochondrial respiratory chain mdpi.comnih.gov. By blocking this enzyme, the compounds disrupt cellular respiration and energy production. Furthermore, some pyrazole derivatives are believed to inhibit ergosterol synthesis, a vital component of the fungal cell membrane, by targeting enzymes like CYP51 mdpi.com.

| Compound Type | Fungal Strain | Activity (EC50) | Reference |

|---|---|---|---|

| Pyrazole-5-sulfonamide (Compound C22) | Valsa mali | 0.45 mg/L | acs.org |

| Pyrazole-5-sulfonamide (Compound C22) | Sclerotinia sclerotiorum | 0.49 mg/L | acs.org |

| Pyrazole-5-sulfonamide (Compound C22) | Botrytis cinerea | 0.57 mg/L | acs.org |

| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | 0.37 µg/mL | nih.govmdpi.com |

| Pyrazole carboxamide (SCU2028) | Rhizoctonia solani | 0.022 mg/L | nih.gov |

| Pyrazole carboxamide (Compound T24) | Rhizoctonia solani | 0.45 mg/L | frontiersin.org |

Anticarcinogenic Mechanisms (in vitro cellular studies)

The anticancer potential of pyrazole sulfonamides has been demonstrated through in vitro studies on various human cancer cell lines. These compounds have been shown to inhibit cell proliferation and induce cell death through several distinct mechanisms.

Tricyclic pyrazolo[4,3-e]tetrazolo[1,5-b] acs.orgacs.orgnih.govtriazine sulfonamides have exhibited strong cytotoxic activity against pancreatic cancer cell lines (BxPC-3 and PC-3), with IC50 values in the micromolar and even sub-micromolar range (0.06–0.35 µM) mdpi.com. Other studies have reported significant anticancer activity of pyrazole derivatives containing a sulfonamide moiety against breast cancer cell lines (MCF-7), with IC50 values as low as 14.2 µM tandfonline.com. The antiproliferative effects of these compounds are often selective for cancer cells compared to normal cells mdpi.com.

The anticarcinogenic mechanisms are complex and can involve the induction of apoptosis (programmed cell death), genotoxic effects, and the generation of oxidative stress. The induction of apoptosis is a common mechanism, confirmed by assays showing the externalization of phosphatidylserine, changes in mitochondrial membrane potential, and the activation of caspases 3/7, which are key executioner enzymes in the apoptotic pathway mdpi.com. Some pyrazole sulfonamides have been shown to be capable of inducing significant DNA damage, including single- and double-strand breaks, which can halt cell proliferation mdpi.com. Furthermore, these compounds can exhibit pro-oxidative properties, increasing the levels of reactive oxygen species within cancer cells, which contributes to their cytotoxic effects mdpi.com. Gene expression analyses have revealed that these compounds can up-regulate genes involved in cell death pathways, such as those related to the TNF receptor superfamily mdpi.com.

| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Pyrazolo[...]triazine sulfonamides (MM-compounds) | BxPC-3 (Pancreatic) | 0.18–0.35 µM | mdpi.com |

| Pyrazolo[...]triazine sulfonamides (MM-compounds) | PC-3 (Prostate) | 0.06–0.17 µM | mdpi.com |

| Pyrazolo[...]triazine sulfonamides (MM129, MM130, MM131) | HCT 116 (Colon) | 0.17–1.15 µM | mdpi.com |

| Pyrazole derivative with sulfonamide (Compound 8) | MCF-7 (Breast) | 14.2 µM | tandfonline.com |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 (Breast) | 7.13 ± 0.13 µM | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB231 (Breast) | 4.62 ± 0.13 µM | nih.gov |

Molecular Target Identification and Binding Interactions

Identifying the specific molecular targets of 1,4-dimethyl-1H-pyrazole-3-sulfonamide and its analogs is crucial for understanding their mechanism of action. The sulfonamide group is a key pharmacophore that often directs these compounds to the active sites of metalloenzymes.

A prominent target for pyrazole sulfonamides is the carbonic anhydrase (CA) family of enzymes nih.govnih.govresearchgate.net. The primary sulfonamide group acts as a zinc-binding group, anchoring the inhibitor to the Zn2+ ion in the enzyme's active site, leading to potent inhibition nih.govresearchgate.net. Molecular docking studies have detailed these interactions, showing hydrogen bonding and hydrophobic interactions that stabilize the enzyme-inhibitor complex nih.gov. Some pyrazole-carboxamides have shown potent inhibition of human CA isoenzymes hCA I and hCA II, with Ki values in the nanomolar range nih.gov.

In the context of antimicrobial activity, several other targets have been identified. For antitubercular action, the enoyl acyl carrier protein reductase (InhA) is a key target. Docking studies show pyrazole derivatives binding effectively within the InhA active site through hydrogen bonds and pi-pi stacking interactions acs.org. For antibacterial action, dihydrofolate reductase and Topoisomerase IV have been proposed as targets johnshopkins.eduresearchgate.net. In antifungal applications, succinate dehydrogenase (complex II) and cytochrome oxidase (complex IV) in the mitochondrial respiratory chain are considered primary targets for some pyrazole carboxamides nih.gov.

For anticarcinogenic activity, in silico studies have suggested that pyrazolo[4,3-e]tetrazolo[1,5-b] acs.orgacs.orgnih.govtriazine sulfonamides can act as inhibitors of several protein kinases, including AKT2 and Bruton's tyrosine kinase (BTK), which are involved in cancer cell survival and proliferation pathways mdpi.com. The binding mechanism involves interactions within the kinase domain, disrupting the signaling cascade.

The provided outline requires detailed research findings, including data tables, on the following topics for "this compound":

Coordination Chemistry and Metal Complexes of Pyrazole Sulfonamides

Assessment of Metal Complex-Enhanced Biological Activity

As no studies on these aspects of "1,4-dimethyl-1H-pyrazole-3-sulfonamide" could be located, it is not possible to generate the requested article while adhering to the strict requirement of focusing solely on this specific chemical compound.

While there is extensive research on the metal complexes of other pyrazole (B372694) sulfonamide derivatives, presenting that information would fall outside the explicit scope of the request. Therefore, no content for the specified outline can be provided at this time.

Future Research Directions and Unexplored Avenues for 1,4 Dimethyl 1h Pyrazole 3 Sulfonamide Research

Development of Green Chemistry Approaches for Synthesis

Currently, there are no established synthetic routes specifically for 1,4-dimethyl-1H-pyrazole-3-sulfonamide in the public domain. Future research could focus on developing novel, environmentally friendly synthetic methodologies. This would involve exploring atom-economical reactions, the use of renewable solvents, and catalytic processes to construct the target molecule efficiently and sustainably. Initial efforts might adapt existing methods for other pyrazole (B372694) sulfonamide isomers, with careful optimization for the desired regioselectivity.

Advanced Computational Methodologies for Predictive Modeling

In the absence of experimental data, computational chemistry could provide initial insights into the properties of this compound. Density functional theory (DFT) and other quantum mechanical methods could be employed to predict its molecular geometry, electronic structure, and spectroscopic signatures. Molecular dynamics simulations could offer a glimpse into its conformational flexibility and potential interactions with solvents and biological macromolecules.

Mechanistic Studies of Unconventional Reactivity

Once a reliable synthetic route is established, the reactivity of this compound can be explored. Investigations could focus on the influence of the methyl and sulfonamide groups on the aromaticity and reactivity of the pyrazole ring. Unconventional reactivity patterns, such as novel cycloaddition or cross-coupling reactions, could be sought, potentially leading to the discovery of new chemical transformations.

Exploration of Novel Biological Targets and Pathways (pre-clinical)

The biological potential of this compound is entirely unknown. High-throughput screening against a variety of biological targets, including enzymes and receptors implicated in disease, would be a critical first step. Based on the activities of other pyrazole sulfonamides, potential areas of investigation could include its effects on cancer cell lines, microbial pathogens, or inflammatory pathways.

Design of Pyrazole Sulfonamide-Based Probes for Biological Research

Should any significant biological activity be identified, this compound could serve as a scaffold for the development of chemical probes. By incorporating fluorescent tags or reactive groups, these probes could be used to identify and study the compound's cellular targets and mechanisms of action, providing valuable tools for chemical biology research.

Integration with Materials Science and Supramolecular Chemistry

The unique structural features of this compound may lend themselves to applications in materials science. The potential for hydrogen bonding and other non-covalent interactions could be explored for the design of novel supramolecular assemblies, such as gels, liquid crystals, or porous materials. Its electronic properties might also be of interest for the development of new organic electronic materials.

Q & A

Q. What are the recommended methods for synthesizing 1,4-dimethyl-1H-pyrazole-3-sulfonamide with high purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazole derivatives. Key steps include sulfonamide group introduction via sulfonation of the pyrazole core and subsequent methylation. For high purity:

- Temperature Control: Maintain reaction temperatures between 0–5°C during sulfonation to avoid side reactions .

- pH Optimization: Adjust pH to 7–8 during sulfonamide formation to ensure proper nucleophilic substitution .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for final product isolation .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR are critical for verifying methyl group positions and sulfonamide connectivity. Key signals include aromatic protons (~6.5–7.5 ppm) and sulfonamide protons (~3.5 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular weight (calc. for C₅H₁₀N₃O₂S: 176.06 g/mol) and fragmentation patterns .

- X-ray Crystallography: For unambiguous structural confirmation, use SHELXL for refinement of single-crystal data, ensuring R-factor < 0.05 .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

Methodological Answer:

- Enzyme Inhibition Assays: Test against carbonic anhydrase isoforms (e.g., CA-II) due to sulfonamide’s known role as a zinc-binding group .

- Antimicrobial Screening: Use microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Systematic Replication: Standardize assay conditions (e.g., pH, temperature, solvent) across labs to minimize variability .

- Dose-Response Curves: Use 8–10 concentration points to calculate accurate IC₅₀/EC₅₀ values and assess reproducibility .

- Meta-Analysis: Apply statistical tools (e.g., Fisher’s exact test) to compare datasets from multiple studies, identifying outliers or confounding variables .

Q. What strategies optimize the compound’s bioactivity through structural modification?

Methodological Answer:

-

SAR Studies: Introduce substituents at the pyrazole N1 or C4 positions (e.g., halogens, trifluoromethyl) to enhance target affinity. For example:

Modification Site Substituent Observed Effect N1 Methyl Stabilizes ring conformation C4 Chlorine Increases lipophilicity and membrane permeability -

Computational Modeling: Use DFT (Density Functional Theory) to predict electronic effects of substituents on sulfonamide reactivity .

Q. How can crystallographic data be leveraged to predict intermolecular interactions in solid-state studies?

Methodological Answer:

- Hirshfeld Surface Analysis: Map close contacts (e.g., S=O···H-N hydrogen bonds) using CrystalExplorer .

- SHELXL Refinement: Optimize thermal parameters and occupancy rates to resolve disorder in methyl/sulfonamide groups .

- Packing Analysis: Identify π-stacking interactions between pyrazole rings using Mercury software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.